

"3-ethoxypropenenitrile molecular structure"

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Propenenitrile, 3-ethoxy-

CAS No.: 61310-53-0

Cat. No.: B1582237

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Technical Deep Dive: 3-Ethoxypropenenitrile

Molecular Architecture, Synthetic Protocols, and Heterocyclic Applications

Executive Summary

3-Ethoxypropenenitrile (CAS: 61310-53-0), also known as 3-ethoxyacrylonitrile, represents a critical class of "push-pull" alkenes. Its structure—characterized by an electron-donating ethoxy group conjugated to an electron-withdrawing nitrile via a vinylic linker—creates a unique electronic polarization. This polarization makes the molecule a highly versatile

synthon for the construction of nitrogen-containing heterocycles, particularly pyrimidines and pyrazoles, which are ubiquitous in kinase inhibitors and nucleoside analogs.

This guide provides a rigorous analysis of its stereochemical dynamics, optimized synthetic routes, and mechanistic role in drug development.

Molecular Architecture & Stereochemistry

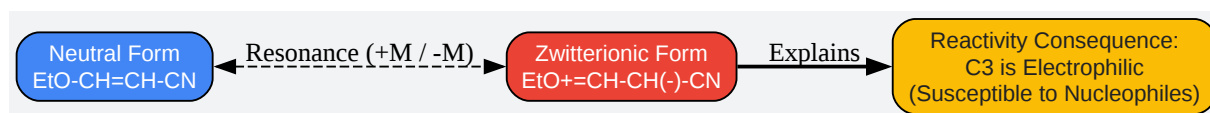
The "Push-Pull" Electronic System

The reactivity of 3-ethoxypropenenitrile is governed by the antagonistic electronic effects of its substituents.[1]

- The "Push": The ethoxy oxygen donates electron density (effect) into the -system.
- The "Pull": The nitrile group withdraws electron density (/ effect).

This interaction polarizes the C=C double bond, significantly reducing its bond order and increasing the electrophilicity of the

-carbon (C3). This is the primary site for nucleophilic attack.



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Figure 1: Resonance structures illustrating the electronic polarization that drives the reactivity of 3-ethoxypropenenitrile.

E/Z Isomerism and NMR Characterization

The molecule exists as a mixture of E (trans) and Z (cis) isomers. Distinguishing these is critical for process control, as steric hindrance in the Z-isomer can retard cyclization rates in subsequent steps.

Table 1: NMR Discrimination of Isomers (

NMR in

)

Feature	E-Isomer (Trans)	Z-Isomer (Cis)	Structural Logic
Coupling Constant ()	12.0 – 13.5 Hz	6.0 – 8.0 Hz	Karplus relationship dictates larger for dihedral angle.
Chemical Shift (H3)	7.2 – 7.4 ppm	6.9 – 7.1 ppm	Anisotropic shielding effects differ between isomers.
Thermodynamics	Generally more stable	Less stable	E-isomer minimizes steric clash between EtO- and -CN.

Synthetic Route: Orthoformate Condensation

While several routes exist, the condensation of acetonitrile with triethyl orthoformate is the industry standard due to atom economy and scalability. This protocol avoids the use of highly toxic cyanogen chloride.

Reaction Scheme

Optimized Experimental Protocol

Note: This protocol is designed for a 100 mmol scale. Scale-up requires re-evaluation of exotherm management.

Reagents:

- Acetonitrile (Active Methylene): 1.0 eq
- Triethyl Orthoformate (Electrophile): 1.2 eq
- Acetic Anhydride (Solvent/Scavenger): 2.0 eq
- Zinc Chloride (

) or

: Catalytic amount (0.05 eq)

Step-by-Step Workflow:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser fitted with a drying tube (moisture sensitive).
- Charging: Charge Acetonitrile (4.1 g, 100 mmol), Triethyl Orthoformate (17.8 g, 120 mmol), and Acetic Anhydride (20.4 g, 200 mmol).
- Catalysis: Cool to 0°C. Slowly add the catalyst () to prevent a runaway exotherm.
- Reflux: Heat the mixture to reflux (~100–110°C) for 8–12 hours. The acetic anhydride scavenges the ethanol byproduct, driving the equilibrium forward.
- Monitoring: Monitor via TLC (SiO₂, Hexane:EtOAc 8:2) or GC-MS. Look for the disappearance of acetonitrile.
- Workup: Remove excess acetic anhydride and volatile byproducts under reduced pressure (rotary evaporator).
- Purification: Distill the residue under high vacuum (0.5 mmHg). 3-Ethoxypropenenitrile typically distills at ~80–90°C (at reduced pressure).
 - Yield Target: 75–85%
 - Appearance: Clear to pale yellow liquid.[2]

Reactivity Profile: Heterocycle Formation

The primary utility of 3-ethoxypropenenitrile is its function as a masked malondialdehyde equivalent. It reacts with binucleophiles to form 5- and 6-membered aromatic heterocycles.

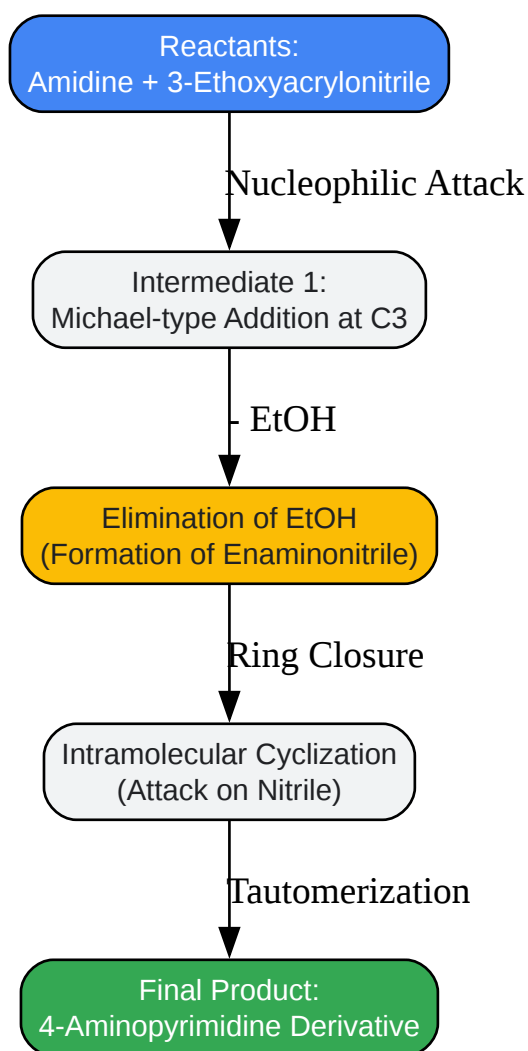
Mechanism: Pyrimidine Synthesis

The reaction with amidines (e.g., acetamidine, guanidine) is the most relevant for drug discovery. This proceeds via an

(Nucleophilic Vinylic Substitution) followed by cyclization.

Pathway:

- Addition: Amidine nitrogen attacks C3 (electrophilic -carbon).
- Elimination: Ethanol is expelled, forming an intermediate enamionitrile.
- Cyclization: The second nitrogen attacks the nitrile carbon.
- Aromatization: Tautomerization yields the pyrimidine core.



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Figure 2: Step-wise mechanism for the conversion of 3-ethoxypropenenitrile to a pyrimidine scaffold.

Application in Drug Design

This moiety is a precursor for:

- Tyrosine Kinase Inhibitors (TKIs): The pyrimidine core is a scaffold for ATP-competitive inhibitors (e.g., Gefitinib analogs).
- Purine Analogs: Precursors for antiviral agents.
- Agrochemicals: Synthesis of pyrazole-based fungicides (via reaction with hydrazines).

Handling, Safety, and Stability (E-E-A-T)

Warning: 3-Ethoxypropenenitrile is a potent lachrymator and skin irritant.[2]

Safety Data Summary:

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[3][4]
- PPE Requirements:
 - Respiratory:[4][5] Full-face respirator with organic vapor cartridges (due to lachrymatory nature).
 - Skin: Nitrile or Butyl rubber gloves (double-gloving recommended).
 - Engineering: All operations must be performed in a functioning fume hood.[2]

Storage Stability:

- The compound is sensitive to moisture (hydrolysis to cyanoacetaldehyde).
- Store under inert atmosphere (or) at 2–8°C.
- Stabilizers: Often stored with small amounts of radical inhibitors (e.g., BHT) if polymerization is observed, though spontaneous polymerization is less common than hydrolysis.

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- To cite this document: BenchChem. ["3-ethoxypropenenitrile molecular structure"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582237/docs#3-ethoxypropenenitrile-molecular-structure>]

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